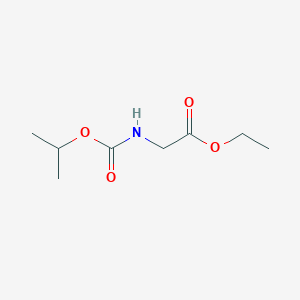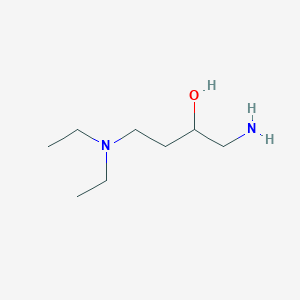
(3-Chloro-4-phenoxyphenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-4-phenoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C13H11ClOS It is characterized by the presence of a chloro group, a phenoxy group, and a methylsulfane group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-phenoxyphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorophenol and 4-phenoxyphenylmethanethiol.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene. A base such as sodium hydride or potassium carbonate is used to deprotonate the thiol group, facilitating the nucleophilic substitution reaction.
Reaction: The deprotonated thiol reacts with the 3-chlorophenol to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(3-Chloro-4-phenoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学的研究の応用
(3-Chloro-4-phenoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Chloro-4-phenoxyphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. The pathways involved may include oxidative stress response and signal transduction pathways.
類似化合物との比較
Similar Compounds
(3-Chloro-4-methylphenyl)(methyl)sulfane: Similar structure but with a methyl group instead of a phenoxy group.
4-Chlorophenyl methyl sulfone: Contains a sulfone group instead of a sulfane group.
Uniqueness
(3-Chloro-4-phenoxyphenyl)(methyl)sulfane is unique due to the presence of both a chloro and a phenoxy group on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
分子式 |
C13H11ClOS |
|---|---|
分子量 |
250.74 g/mol |
IUPAC名 |
2-chloro-4-methylsulfanyl-1-phenoxybenzene |
InChI |
InChI=1S/C13H11ClOS/c1-16-11-7-8-13(12(14)9-11)15-10-5-3-2-4-6-10/h2-9H,1H3 |
InChIキー |
SJLJRRLOJXSGDG-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=C(C=C1)OC2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-([(Dimethylamino)methylidene]amino)-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide](/img/structure/B14016465.png)
![(S)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14016476.png)

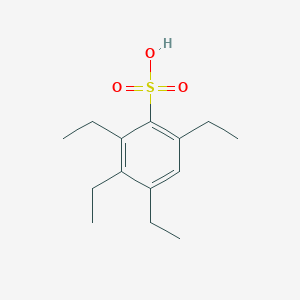
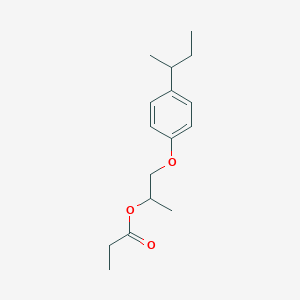
![4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate](/img/structure/B14016498.png)
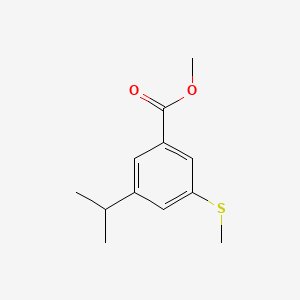
![4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl Fluoride](/img/structure/B14016516.png)
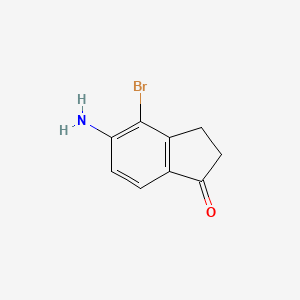
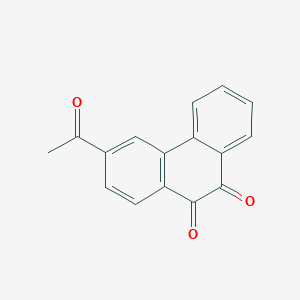
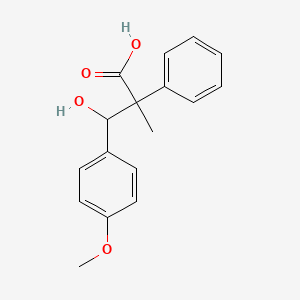
![6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1h)-one](/img/structure/B14016539.png)
